2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinic acid
Overview
Description
2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinic acid is an organic compound with the molecular formula C8H6F3NO3. It is a derivative of nicotinic acid, characterized by the presence of a trifluoromethyl group at the 6-position, a hydroxyl group at the 2-position, and a methyl group at the 4-position on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinic acid typically involves the introduction of the trifluoromethyl group into the pyridine ring. One common method starts with 2-chloro-6-(trifluoromethyl)pyridine, which undergoes a substitution reaction to replace the chlorine atom with a hydroxyl group. This reaction requires high temperatures and strong bases .
Industrial Production Methods
Industrial production methods for this compound often involve the use of vapor-phase reactions with transition metal-based catalysts. For example, simultaneous vapor-phase chlorination/fluorination at high temperatures (above 300°C) with catalysts like iron fluoride can be used to introduce the trifluoromethyl group efficiently .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups, such as methoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and methyl iodide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can produce methoxy derivatives .
Scientific Research Applications
2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-6-(trifluoromethyl)pyridine: Similar structure but lacks the methyl group at the 4-position.
2-Methyl-6-(trifluoromethyl)nicotinic acid: Similar structure but lacks the hydroxyl group at the 2-position.
2-(Arylamino)-6-(trifluoromethyl)nicotinic acid derivatives: These compounds have an arylamino group instead of a hydroxyl group.
Uniqueness
2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinic acid is unique due to the combination of its trifluoromethyl, hydroxyl, and methyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various applications .
Properties
IUPAC Name |
4-methyl-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c1-3-2-4(8(9,10)11)12-6(13)5(3)7(14)15/h2H,1H3,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCDIHWOWKYXGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=C1)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10587958 | |
Record name | 4-Methyl-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10587958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
910442-22-7 | |
Record name | 4-Methyl-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10587958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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